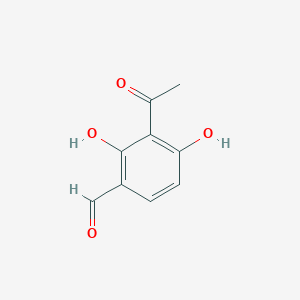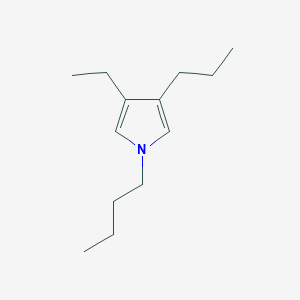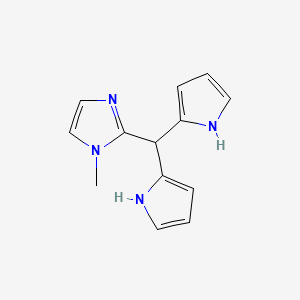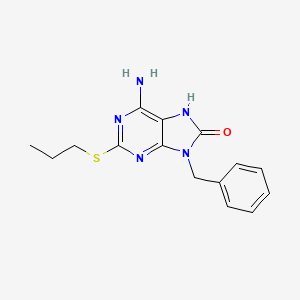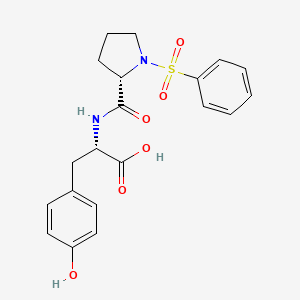
L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. This compound is notable for its unique structural features, which include a phenylsulfonyl group and a prolyl group attached to the L-tyrosine backbone. These modifications can significantly alter the chemical and biological properties of the parent amino acid, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- typically involves multiple steps, starting with the protection of the amino and carboxyl groups of L-tyrosine. The phenylsulfonyl group is then introduced through a sulfonylation reaction, often using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine. The prolyl group is subsequently attached via peptide coupling reactions, employing coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may leverage biotechnological methods, such as microbial fermentation, to produce L-tyrosine, which is then chemically modified. These methods are environmentally friendly and can be more cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce sulfides.
Scientific Research Applications
L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, which are crucial for brain function . The phenylsulfonyl group may also inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: Another aromatic amino acid with similar structural features.
L-DOPA: A derivative of L-tyrosine used in the treatment of Parkinson’s disease.
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
Uniqueness
L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- is unique due to the presence of both a phenylsulfonyl group and a prolyl group, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications .
Properties
CAS No. |
352275-26-4 |
|---|---|
Molecular Formula |
C20H22N2O6S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H22N2O6S/c23-15-10-8-14(9-11-15)13-17(20(25)26)21-19(24)18-7-4-12-22(18)29(27,28)16-5-2-1-3-6-16/h1-3,5-6,8-11,17-18,23H,4,7,12-13H2,(H,21,24)(H,25,26)/t17-,18-/m0/s1 |
InChI Key |
BYWNRAIGNKINGN-ROUUACIJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


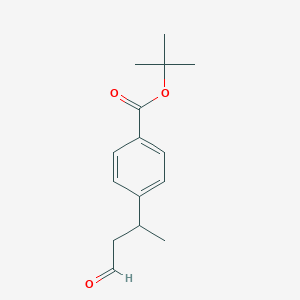
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
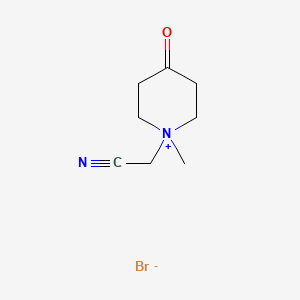
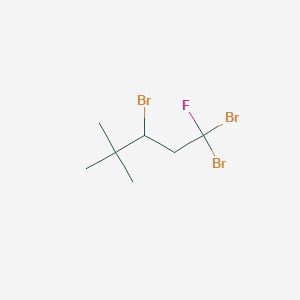
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
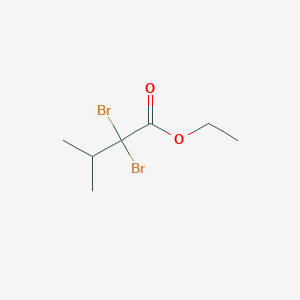

![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
